2-Ethynyloxazole-5-carboxylic acid
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Overview
Description
2-Ethynyloxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H3NO3. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyloxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethynyl derivatives with oxazole precursors in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyloxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethynyl group to other functional groups such as alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where the ethynyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid or aldehyde groups, while reduction may produce alkenes or alkanes .
Scientific Research Applications
2-Ethynyloxazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-ethynyloxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interfere with cellular signaling pathways, resulting in anticancer activity .
Comparison with Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, similar to 2-ethynyloxazole-5-carboxylic acid.
Uniqueness: this compound is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other oxazole derivatives and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H3NO3 |
---|---|
Molecular Weight |
137.09 g/mol |
IUPAC Name |
2-ethynyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H3NO3/c1-2-5-7-3-4(10-5)6(8)9/h1,3H,(H,8,9) |
InChI Key |
LONYMUDUZDZIOU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(O1)C(=O)O |
Origin of Product |
United States |
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